molecular formula C28H28N4O3 B11302538 N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11302538
M. Wt: 468.5 g/mol
InChI Key: GCAFFZVZVFGXSU-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the amino group with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Products include quinoxaline N-oxides and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Antimicrobial Activity: The quinoxaline core is known for its antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to its biological activity.

    Diagnostics: Can be used in diagnostic assays and imaging.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)acetamide
  • N-(2,4-dimethylphenyl)acetamide

Uniqueness

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide stands out due to its unique quinoxaline core and the specific substitutions that enhance its biological activity and chemical versatility.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-18-12-14-22(15-13-18)16-31(21(4)33)27-28(35)32(24-11-6-5-10-23(24)29-27)17-25(34)30-26-19(2)8-7-9-20(26)3/h5-15H,16-17H2,1-4H3,(H,30,34)

InChI Key

GCAFFZVZVFGXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)C(=O)C

Origin of Product

United States

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